

# Quantitative Data Summary of Denibulin Effects

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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The following table consolidates key quantitative findings from a Phase I clinical trial investigating denibulin (also known as MN-029) in patients with advanced solid tumors [1].

Parameter	Findings/Value	Context & Notes
Dosing	4.0 to 225 mg/m <sup>2</sup>	Administered intravenously every 3 weeks. The Maximum Tolerated Dose (MTD) was established at <b>180 mg/m<sup>2</sup></b> [1].
Blood Flow Reduction	Significant linear correlation	A significant linear correlation was found between the reduction in the transfer constant ( $K_{trans}$ ) and the systemic exposure (AUC) to denibulin [1].
Tumor Response	No objective responses; 5 patients	Five patients achieved stable disease that lasted for 6 months or more [1].
Common Adverse Events	Nausea, vomiting, diarrhea, fatigue, headache, anorexia	Nausea and vomiting appeared to be dose-related [1].
Key Dose-Limiting Toxicities (DLTs)	Transient ischemic attack, Grade 3 transaminitis	Occurred at the 225 mg/m <sup>2</sup> dose level, which led to the termination of dose escalation [1].

Parameter	Findings/Value	Context & Notes
Other Notable Toxicity	Reversible acute coronary ischemia	One episode observed at 180 mg/m <sup>2</sup> , which led to the expansion of that cohort. The condition was reversible and without sequelae [1].
Myelotoxicity, Stomatitis, Alopecia	No clinically significant observations	Reported as not being clinically significant in this study [1].

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the Phase I study.

### Clinical Dosing and Safety Monitoring Protocol

This protocol outlines the administration of denibulin and the monitoring of its safety and tolerability in a clinical setting [1].

- **Drug Formulation: Denibulin hydrochloride** [2].
- **Route of Administration:** Intravenous (IV) infusion [1].
- **Dosing Schedule:** Administered on Day 1 of a 21-day cycle (once every 3 weeks) [1].
- **Study Design:**
  - This was a **first-in-human, dose-escalation study**.
  - It followed an **accelerated titration design**, which allowed for intra-patient dose escalation to quickly identify the dose range for further study [1].
- **Endpoint Assessments:**
  - **Maximum Tolerated Dose (MTD):** The primary goal was to determine the MTD, defined as the highest dose at which fewer than 33% of patients experience a Dose-Limiting Toxicity (DLT).
  - **Safety and Tolerability:** Continuous monitoring of adverse events, with specific attention to neurological, cardiovascular, and hepatic function.
  - **Pharmacokinetics (PK):** Plasma samples were collected and analyzed to determine key PK parameters, including maximum concentration ( $C_{max}$ ) and area under the curve (AUC) [1].

## Protocol for Assessing Acute Anti-Vascular Effects with DCE-MRI

This protocol describes the non-invasive method used to quantify denibulin's direct effect on tumor vasculature [1].

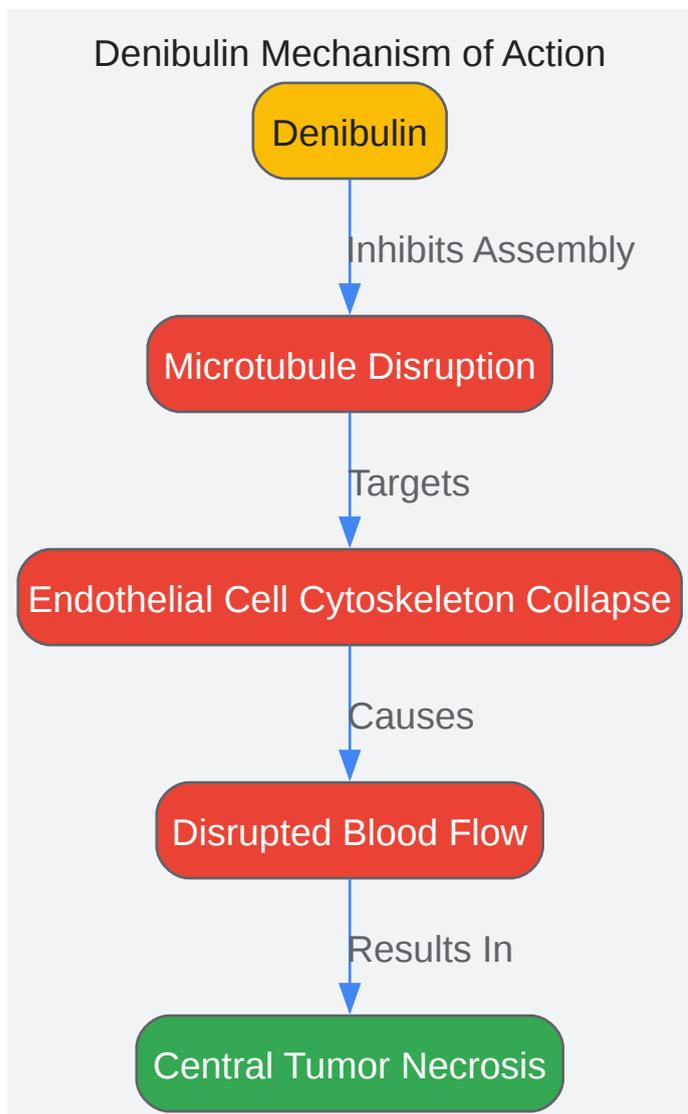
- **Imaging Modality:** Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
- **Timing of Imaging:**
  - A baseline DCE-MRI scan was acquired before the start of treatment.
  - A follow-up scan was acquired at **6-8 hours post-dose** to capture the acute vascular disruptive effects [1].
- **Key Quantitative Parameter:**
  - The primary parameter analyzed was  $K_{trans}$  (volume transfer constant). This parameter reflects the rate at which a contrast agent leaks from the bloodstream into the tumor tissue and is a marker of vascular permeability and blood flow [1].
- **Data Analysis:**
  - Changes in  $K_{trans}$  from baseline to the post-dose scan were calculated.
  - Statistical analysis (linear regression) was performed to correlate the reduction in  $K_{trans}$  with the systemic exposure (AUC) to denibulin, demonstrating a pharmacodynamic relationship [1].

## Mechanism and Experimental Workflow

The diagrams below, generated using Graphviz's DOT language, illustrate denibulin's mechanism of action and the experimental workflow used in the Phase I study.

### Denibulin Mechanism of Action

This diagram illustrates the proposed mechanism by which denibulin disrupts tumor blood vessels.

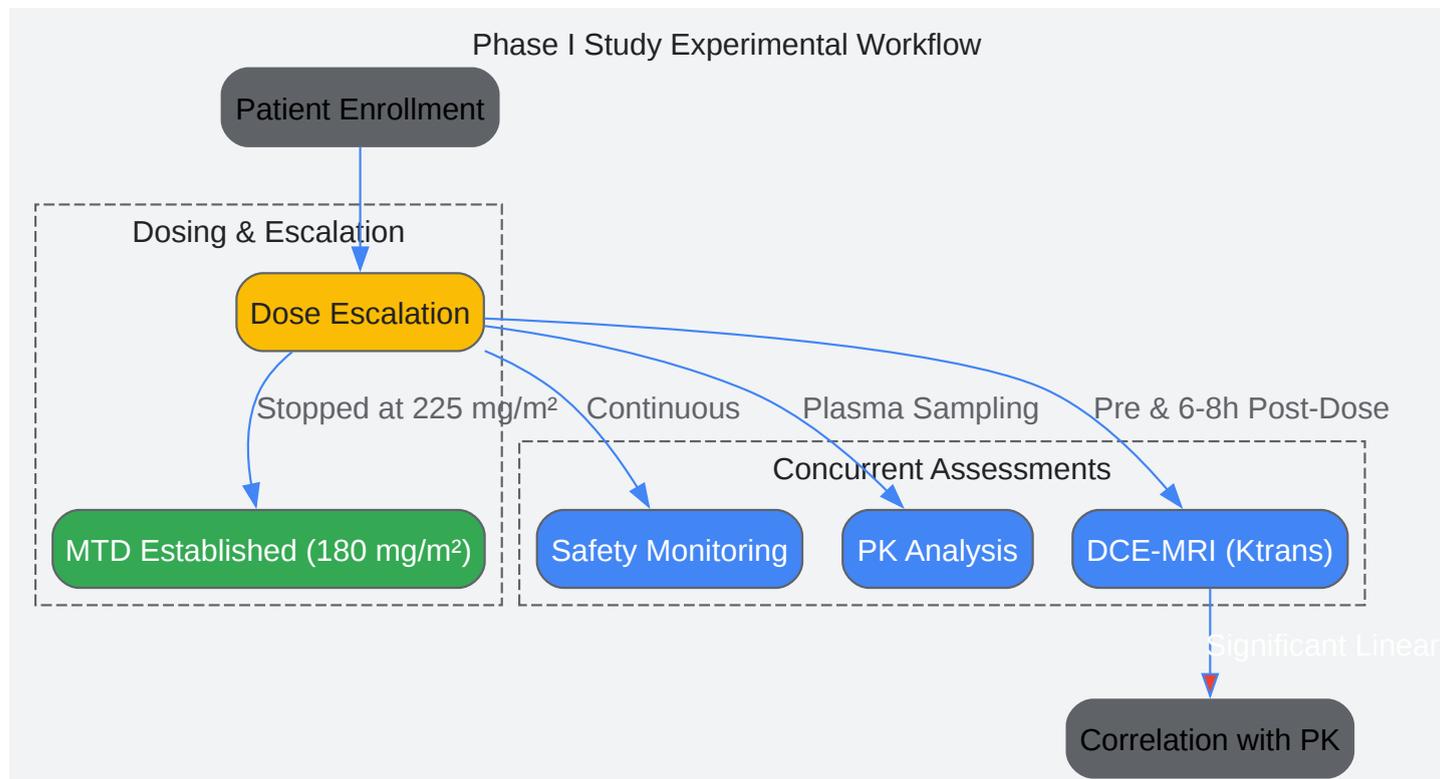


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- **Diagram Description:** Denibulin is a small molecule Vascular Disrupting Agent (VDA). It selectively targets the microtubules in the cytoskeleton of endothelial cells lining the newly formed blood vessels within tumors. By inhibiting microtubule assembly, it causes the cytoskeleton to collapse. This leads to a rapid shutdown of blood flow within the tumor, depriving it of oxygen and nutrients, ultimately resulting in extensive central necrosis (cell death) [2] [1].

## Phase I Study Workflow

This diagram outlines the key stages and assessments in the Phase I clinical trial of denibulin.



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- **Diagram Description:** The Phase I study employed an accelerated titration design where cohorts of patients received escalating doses of denibulin. This process ran in parallel with continuous safety monitoring, pharmacokinetic (PK) sampling to measure drug exposure, and DCE-MRI imaging to measure the pharmacodynamic effect on tumor blood flow ( $K_{trans}$ ). Dose escalation continued until Dose-Limiting Toxicities (DLTs) were encountered, establishing the Maximum Tolerated Dose (MTD) at 180 mg/m<sup>2</sup>. A key finding was the significant correlation between the reduction in  $K_{trans}$  and the systemic exposure to the drug (AUC) [1].

## Key Insights for Research and Development

- **Differentiate from Anti-Angiogenics:** Denibulin is a Vascular Disrupting Agent (VDA), not an anti-angiogenic drug. It attacks the *existing* tumor vasculature, leading to rapid hemorrhage and necrosis [2]. This is distinct from drugs like bevacizumab, which prevent the *formation* of new vessels [3].

- **Leverage DCE-MRI for PD Biomarkers:** The strong correlation between  $K_{trans}$  reduction and drug exposure validates DCE-MRI as a powerful pharmacodynamic biomarker for denibulin's activity [1]. Future studies should incorporate this imaging modality to confirm target engagement and optimize dosing.
- **Focus on Cardiovascular Safety:** The observed cardiac events (coronary ischemia, TIA) highlight a critical safety consideration for this drug class [1]. Patient selection, exclusion criteria, and rigorous cardiovascular monitoring are paramount in future trial design.

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## References

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To cite this document: Smolecule. [Quantitative Data Summary of Denibulin Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548141#denibulin-tumor-blood-flow-reduction>]

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